molecular formula C23H14F3N3O3 B293048 13-methyl-11-phenyl-5-[3-(trifluoromethyl)phenyl]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

13-methyl-11-phenyl-5-[3-(trifluoromethyl)phenyl]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B293048
M. Wt: 437.4 g/mol
InChI Key: GYLUQYHYVXGGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound It features a fused pyrido-furo-pyrimidine core with various substituents, including a trifluoromethyl group, which is known for its significant impact on the compound’s chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesisCommon reagents used in these steps include trifluoromethylphenylboronic acid, phenylboronic acid, and methyl iodide, under conditions such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation .

Chemical Reactions Analysis

Types of Reactions

9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The trifluoromethyl group is particularly important for enhancing biological activity and metabolic stability .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-methyl-7-phenyl-3-[3-(trifluoromethyl)phenyl]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its fused heterocyclic structure, which provides a rigid framework that can enhance binding affinity and specificity for biological targets. Additionally, the presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H14F3N3O3

Molecular Weight

437.4 g/mol

IUPAC Name

13-methyl-11-phenyl-5-[3-(trifluoromethyl)phenyl]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

InChI

InChI=1S/C23H14F3N3O3/c1-12-10-16(13-6-3-2-4-7-13)27-20-17(12)18-19(32-20)21(30)29(22(31)28-18)15-9-5-8-14(11-15)23(24,25)26/h2-11H,1H3,(H,28,31)

InChI Key

GYLUQYHYVXGGEF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.